4-Fluoro-3-methylpiperidine
Description
Significance of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry for enhancing the parent compound's pharmacological profile. acs.orgd-nb.info Fluorine, being the most electronegative element, imparts unique properties when incorporated into a molecular structure. acs.org Its small van der Waals radius (1.47 Å) means it can often replace a hydrogen atom (1.20 Å) without significantly increasing the molecule's size. acs.org
Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolically susceptible sites in a drug molecule, thereby increasing its metabolic stability and prolonging its half-life. d-nb.inforesearchgate.net
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups. researchgate.netontosight.ai This modification can influence a compound's solubility, membrane permeability, and bioavailability. d-nb.infoontosight.ai For instance, reducing the basicity of a nitrogen atom in the structure can improve membrane permeation. acs.org
Enhanced Binding Affinity: Fluorine can increase a ligand's binding affinity to its target protein through various interactions, including favorable dipole-dipole interactions and the formation of hydrogen bonds. researchgate.net
Conformational Control: The electronegativity and size of fluorine can exert a substantial effect on the preferred conformation of a molecule, locking it into a more biologically active shape. d-nb.inforesearchgate.net
Overview of Piperidine (B6355638) Derivatives as Core Structures in Chemical Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. acs.orgrsc.org Its derivatives are integral components in more than twenty classes of pharmaceutical agents, highlighting their significance in drug discovery. acs.orgcymitquimica.com The structural flexibility of the piperidine scaffold and its capacity to engage in diverse interactions with biological targets make it a valuable framework in rational drug design. cymitquimica.com
The introduction of substituents onto the piperidine ring can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. acs.org Chiral piperidine scaffolds are of particular interest as they can lead to enhanced biological activity and selectivity for their intended targets. acs.org These derivatives often serve as crucial synthetic intermediates or building blocks for constructing more complex and potent therapeutic agents. d-nb.inforsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
4-fluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
QWGMFAONKCPGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 3 Methylpiperidine and Analogous Fluorinated Piperidines
Catalytic Hydrogenation Approaches for Fluoropyridines
Catalytic hydrogenation of fluoropyridines is a direct and atom-economical method for the synthesis of fluorinated piperidines. This section explores both heterogeneous and asymmetric catalytic systems.
Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysts are widely employed in the reduction of aromatic systems due to their operational simplicity and ease of separation from the reaction mixture.
Palladium-based catalysts are effective for the hydrogenation of fluoropyridines. A robust method for the cis-selective hydrogenation of a variety of fluoropyridines utilizes palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under acidic conditions. nih.govacs.org The protonation of the pyridine (B92270) nitrogen facilitates the reduction and helps to mitigate catalyst poisoning. nih.gov This approach has been shown to be tolerant of various functional groups and can be performed with a high degree of diastereoselectivity. nih.govacs.org
The substrate scope is broad, allowing for the synthesis of a range of fluorinated piperidines. For instance, the hydrogenation of 3-fluoropyridine (B146971) derivatives proceeds efficiently to the corresponding 3-fluoropiperidines. While the direct synthesis of 4-fluoro-3-methylpiperidine via this method from 4-fluoro-3-methylpyridine (B1302952) is not explicitly detailed in the reviewed literature, the general applicability of the method to substituted fluoropyridines suggests its feasibility. The reaction conditions typically involve hydrogen gas at elevated pressure and a suitable solvent such as methanol (B129727). nih.gov
Table 1: Examples of Palladium-Catalyzed Hydrogenation of Fluoropyridines
| Starting Material | Catalyst | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| 3-Fluoropyridine | 10% Pd/C | 3-Fluoropiperidine (B1141850) | High | N/A | nih.gov |
| 2-Fluoro-5-methylpyridine | 10% Pd/C | 2-Fluoro-5-methylpiperidine | 85% | >20:1 | acs.org |
| 3-Fluoro-2-phenylpyridine | 10% Pd/C | cis-3-Fluoro-2-phenylpiperidine | 78% | >20:1 | acs.org |
Rhodium catalysts offer an alternative and highly diastereoselective route to all-cis-(multi)fluorinated piperidines through a one-pot dearomatization-hydrogenation (DAH) process. acs.orggoogle.com This strategy overcomes challenges associated with direct hydrogenation, such as catalyst poisoning and hydrodefluorination. springernature.com The process involves an initial rhodium-catalyzed dearomatization of the fluoropyridine precursor, followed by hydrogenation of the resulting diene intermediates. acs.orgacs.org
The reaction typically employs a rhodium catalyst, such as [Rh(COD)Cl]₂ or a Rh-CAAC complex, in the presence of a borane (B79455) reagent like pinacolborane (HBpin) and molecular hydrogen. acs.org This method has been successfully applied to a plethora of substituted fluoropyridines, yielding highly functionalized all-cis-fluorinated piperidines. acs.orggoogle.com The mechanism involves the initial dearomatization of the pyridine ring, which then facilitates the subsequent hydrogenation. springernature.com
Asymmetric Hydrogenation for Enantiomerically Enriched Fluorinated Piperidines
The synthesis of enantiomerically pure fluorinated piperidines is of paramount importance for the development of chiral drugs. Asymmetric hydrogenation provides a powerful tool to achieve this goal.
The diastereoselective and enantioselective synthesis of fluorinated piperidines can be achieved through the hydrogenation of chiral substrates or the use of chiral catalysts. One strategy involves the use of a chiral auxiliary attached to the pyridine ring, which directs the hydrogenation to afford a diastereomerically enriched product. Subsequent removal of the auxiliary provides the enantiomerically enriched piperidine (B6355638). nih.govacs.org
A notable example is the synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. acs.org This was accomplished through the highly regio-, chemo-, and enantioselective asymmetric hydrogenation of an N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium salt. acs.org This approach highlights the potential for creating multiple stereocenters with high control. While a direct enantioselective synthesis of this compound via asymmetric hydrogenation of 4-fluoro-3-methylpyridine is not explicitly documented, the principles from analogous systems are directly applicable. Recent advances have also showcased the diastereoselective hydrogenation of various substituted pyridines using supported ruthenium nanoparticles, which could be extended to fluorinated systems. rsc.org
The choice of ligand and metal catalyst is crucial for achieving high enantioselectivity in asymmetric hydrogenation. A variety of chiral phosphine (B1218219) ligands have been developed and successfully applied in the asymmetric hydrogenation of N-heterocycles.
For the synthesis of cis-4-amino-3-fluoro-1-methylpiperidine, a rhodium catalyst system comprising Rh(NBD)₂(BF₄) and the chiral ligand Walphos 003 was found to be highly effective, yielding the product with greater than 99% enantiomeric excess. acs.org Iridium complexes with chiral N,P-ligands have also emerged as powerful catalysts for the asymmetric hydrogenation of various functionalized olefins, including fluorinated substrates. nih.govclockss.org The development of novel, rigid C-stereogenic phosphine ligands continues to expand the toolkit for asymmetric hydrogenation, offering the potential for high stereocontrol in the synthesis of complex chiral molecules. nih.gov
Table 2: Selected Ligands for Asymmetric Hydrogenation of Pyridine Derivatives
| Ligand Family | Metal | Application | Reference |
|---|---|---|---|
| Walphos | Rhodium | Asymmetric hydrogenation of tetrasubstituted fluoroenamines | acs.org |
| Chiral N,P-Ligands | Iridium | Asymmetric hydrogenation of nonfunctionalized cyclic enamines | clockss.org |
| Spiro Phosphines | Rhodium, Iridium | Asymmetric hydrogenation of various substrates | nih.gov |
Intramolecular Cyclization Reactions for Piperidine Ring Formation
The construction of the piperidine ring is a critical step in the synthesis of these fluorinated compounds. Intramolecular cyclization reactions offer an efficient means to achieve this, often with high stereocontrol.
Copper-Catalyzed Intramolecular C-H Amination of N-Fluoride Amides
A noteworthy method for synthesizing piperidines involves the copper-catalyzed intramolecular C-H amination of N-fluoride amides. nih.govacs.org This approach is significant because it can be applied to the formation of piperidines, whereas many similar systems only yield pyrrolidines. nih.govacs.org The use of N-fluoride substrates is preferred over N-chloride substrates as it leads to more favorable reaction pathways. nih.govacs.org The reaction is catalyzed by [TpxCuL] complexes, where Tpx is a tris(pyrazolyl)borate ligand and L is a ligand such as THF or CH3CN. nih.govacs.org Studies have shown that alkyl substituents on the Tpx ligand can lead to better conversions, possibly by facilitating the Cu(I) to Cu(II) oxidation step in the catalytic cycle. nih.govacs.org
| Catalyst Precursor | Substrate Type | Product | Yield | Reference |
| [TpiPr2Cu(NCMe)] | N-fluoride amide | Piperidine | High | nih.govacs.org |
| [TpiPr2Cu(NCMe)] | N-chloride amide | Pyrrolidine | 83% (NMR) | nih.gov |
Oxidative Amination of Non-Activated Alkenes
Oxidative amination of non-activated alkenes represents another pathway to nitrogen-containing heterocycles. nih.govnih.govchemrxiv.org This method can involve the intramolecular addition of an amine to an unactivated alkene, a process that can be challenging but offers a direct route to the desired ring system. nih.gov While enantioselective versions of some oxidative cyclizations like carboamination and aminooxygenation have been developed, intramolecular oxidative aminations have been reported in racemic form. nih.gov Dual photoredox and copper catalysis has been employed for the intermolecular oxidative amination of unactivated alkenes, a strategy that could potentially be adapted for intramolecular cyclizations to form piperidines. nih.gov
Stereocontrolled Ring Closures from Acyclic Precursors
The stereocontrolled synthesis of fluorinated piperidines can be achieved through the ring closure of carefully designed acyclic precursors. researchgate.netnih.gov One such strategy involves the oxidative cleavage of an unsaturated bicyclic γ-lactam, followed by a double reductive amination of the resulting diformyl intermediate with a fluoroalkylamine. researchgate.net This method has been successfully used to create a variety of fluorine-containing piperidine γ-amino acid derivatives. researchgate.net Another approach utilizes a formal [2+2+2] cycloaddition process, starting from allylsilanes bearing an oxime moiety, to construct ring-fused piperidines with high stereocontrol. nih.gov
Fluorination Strategies on Pre-formed Piperidine Scaffolds
An alternative to constructing the fluorinated piperidine ring in one step is to introduce the fluorine atom onto a pre-existing piperidine or a precursor that can be readily converted to a piperidine.
Electrophilic Fluorination and Precursor Preparation
Electrophilic fluorination is a common method for introducing fluorine into organic molecules. nih.govwikipedia.org This typically involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For the synthesis of fluorinated piperidines, this often requires the careful preparation of pre-functionalized precursors. nih.gov For example, a fluoro-ketone starting material can be prepared from a Boc-protected ketone by converting it to the corresponding silyl (B83357) enol ether and then treating it with an electrophilic fluorinating agent like Selectfluor®. scientificupdate.com N-fluorobenzenesulfonimide (NFSI) is another widely used electrophilic fluorinating reagent. nih.govnih.gov The development of various N-F reagents has been a focus of research to provide stable, safe, and effective sources of electrophilic fluorine. wikipedia.orgnih.gov
| Fluorinating Agent | Substrate Type | Key Features | Reference |
| Selectfluor® | Silyl enol ether | Efficient for preparing fluoro-ketone precursors | scientificupdate.com |
| N-fluorobenzenesulfonimide (NFSI) | Various nucleophiles | Widely used, can fluorinate enolates, and aromatics | nih.govnih.gov |
Nucleophilic Substitution with Fluoride (B91410) Anion
Nucleophilic substitution with a fluoride anion is another important strategy for the synthesis of fluorinated piperidines. nih.govrsc.org This method can provide diastereoselective synthesis of substituted monofluorinated piperidines, but it often necessitates the use of substrates with pre-defined stereochemistry. nih.gov The fluoride ion, being highly hydrated, can be a relatively unreactive nucleophile, which can be a challenge. researchgate.net However, various fluoride sources and reaction conditions have been developed to overcome this. For instance, DMPU/HF has been shown to be an effective nucleophilic fluorination reagent for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction, offering higher yields and better selectivity compared to reagents like pyridine/HF. nih.govresearchgate.net Another approach involves the displacement of a leaving group, such as a nitro group on a pyridine ring, with a fluoride anion to generate a fluoropyridine precursor that can then be reduced to the corresponding piperidine. researchgate.net
| Fluoride Source | Reaction Type | Advantages | Reference |
| DMPU/HF | Fluoro-Prins reaction | Higher yields and diastereoselectivity | nih.govresearchgate.net |
| AgF | Nucleophilic substitution | Used in the synthesis of (S)-γ-fluoroleucine | thieme-connect.de |
| KF | Nucleophilic aromatic substitution | Can displace nitro groups on pyridine rings | researchgate.net |
Monofluoromethylation in Nitrogen Heterocycles
The monofluoromethyl (CH₂F) group is a valuable bioisostere for common functional groups like methyl and hydroxyl, making its incorporation into nitrogen heterocycles a key strategy in medicinal chemistry. nih.gov Methodologies for the monofluoromethylation of N-heterocycles, including piperidines, generally fall into two main categories: direct monofluoromethylation of the heterocycle or the assembly of the ring from a CH₂F-containing precursor. nih.gov
Direct N-monofluoromethylation of saturated heterocycles can be achieved using reagents like fluoroiodomethane (B1339756) (ICH₂F). mdpi.com For instance, saturated nitrogen heterocycles can react with an aldehyde (e.g., 2-phenylacetaldehyde) and fluoroiodomethane under blue LED initiation. mdpi.com This process involves the in situ formation of an iminium cation, which acts as an acceptor for the •CH₂F radical. mdpi.com
Another approach involves the direct nucleophilic fluoromethylation of piperidone derivatives. mdpi.com Piperidin-4-one can be treated with lithium fluorocarbenoid (LiCH₂F), generated from fluoroiodomethane, to introduce the fluoromethyl group. mdpi.com A variety of reagents have been developed for these transformations, each with specific applications and conditions. nih.gov
Table 1: Reagents for Monofluoromethylation of N-Heterocycles
| Reagent Class | Specific Examples | Application Notes | Source(s) |
|---|---|---|---|
| Halo-fluoromethanes | Fluoroiodomethane (ICH₂F), Fluorchloromethane | Commercially available and effective for N-fluoromethylation of various heterocycles in the presence of a base. mdpi.comd-nb.info | mdpi.comd-nb.info |
| Sulfonyl-based | FCH₂SO₂Cl | Used as a monofluoromethylating agent. nih.gov | nih.gov |
| Sulfonium Ylides | Monofluoromethyl(aryl)sulfonium methylides | Serve as sources for the CH₂F group. nih.gov | nih.gov |
These methods provide a toolkit for chemists to selectively install the monofluoromethyl group onto a nitrogen atom within a heterocyclic system, thereby modifying its biological and chemical properties. nih.gov
γ-C(sp³)–H Fluorination of Aliphatic Amines
Direct, site-selective fluorination of C(sp³)–H bonds represents a significant advance in synthetic chemistry, offering a way to bypass lengthy pre-functionalization steps. nih.govrsc.org A notable development is the palladium-catalyzed γ-C(sp³)–H fluorination of free aliphatic amines. nih.gov This transformation uses a transient directing group strategy, where an aldehyde, such as 2-hydroxynicotinaldehyde, reversibly forms an imine with the substrate amine. nih.gov This directs the palladium catalyst to a specific γ-C–H bond for activation and subsequent fluorination.
The reaction has been successfully applied to a variety of linear and cyclic aliphatic amines, enabling the selective fluorination of both methyl and methylene (B1212753) groups at the γ-position. nih.gov The choice of reaction conditions, particularly the use of silver-based additives, can influence the selectivity between methyl and methylene C–H bonds. nih.govias.ac.in Electron-poor pyridone ligands have been identified as crucial for facilitating this challenging transformation. nih.gov
Challenges in this area include the inherent inertness of C(sp³)–H bonds and the difficulty of C(sp³)–F reductive elimination from the metal center. nih.gov Despite these hurdles, this method provides a powerful tool for the late-stage fluorination of complex molecules.
Table 2: γ-C(sp³)–H Fluorination of Aliphatic Amines
| Feature | Description | Source(s) |
|---|---|---|
| Catalyst System | Palladium (Pd) catalyst with a pyridone ligand. | nih.gov |
| Directing Group | Transient directing group, e.g., 2-hydroxynicotinaldehyde. | nih.gov |
| Fluorine Source | Electrophilic fluorinating reagents. | nih.gov |
| Scope | Applicable to a wide range of cyclohexyl and linear aliphatic amines. | nih.gov |
| Selectivity | Can selectively fluorinate γ-methyl and γ-methylene positions, influenced by additives like silver salts. | nih.govias.ac.in |
| Mechanism | Proceeds via a Pd(II)/Pd(IV) catalytic cycle. nih.gov | nih.gov |
Multicomponent and Cascade Reactions for Fluorinated Piperidines
One prominent cascade strategy is the palladium-catalyzed [4+2] annulation to form highly functionalized 3-fluoropiperidines. nih.gov This approach uses readily available α-fluoro-β-ketoester starting materials, which react with a diene in the presence of a palladium catalyst. nih.gov The modularity of this method allows for the rapid assembly of diverse piperidine structures. nih.gov The resulting products are armed with functional handles that permit further chemoselective modifications. nih.gov For example, the exocyclic alkene can be functionalized via cross-metathesis, and ester moieties can be selectively reduced. nih.gov
MCRs have also been developed for the synthesis of polysubstituted piperidines, often involving the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. taylorfrancis.comnih.gov While not always directly targeting fluorinated analogues, these methods can be adapted by using fluorinated building blocks. rsc.org For example, an environmentally benign MCR has been developed for the regioselective synthesis of fluorinated 2-aminopyridines, which are direct precursors to fluorinated piperidines via hydrogenation. rsc.org
Enzyme cascade reactions are also emerging as powerful tools, such as using an oxidase tandem to convert alcohols to carboxylic acids, a process that highlights the potential for biocatalysis in complex synthesis under mild conditions. rsc.org
Practical and Scalable Synthetic Routes for Fluorinated Piperidine Analogues
The transition from laboratory-scale synthesis to practical, scalable production is a critical challenge in chemical manufacturing. For fluorinated piperidines, a particularly robust and scalable method is the catalytic hydrogenation of readily available and often inexpensive fluorinated pyridines. nih.govnih.gov
This strategy has been refined using both rhodium and palladium catalysts. nih.gov A palladium-on-carbon (Pd/C) catalyzed hydrogenation has been shown to be effective for the cis-selective reduction of fluoropyridines. nih.govacs.org This method is notable for its operational simplicity and robustness, demonstrating high tolerance for air and moisture. nih.govnih.gov It allows for the chemoselective reduction of the fluoropyridine ring while leaving other aromatic systems, like benzene (B151609) rings, intact. nih.govacs.org The scalability of this approach has been demonstrated with successful gram-scale reactions. acs.org
A key challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination pathway, which leads to the formation of non-fluorinated piperidines as undesired byproducts. nih.govnih.gov However, careful optimization of catalysts and reaction conditions can minimize this side reaction. nih.gov
Another powerful approach is a one-pot dearomatization–hydrogenation (DAH) process catalyzed by rhodium. nih.gov This method provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov These scalable methods are crucial for producing the quantities of fluorinated piperidine building blocks required for drug discovery and development programs. researchgate.net
Table 3: Scalable Routes to Fluorinated Piperidines
| Method | Catalyst | Key Features | Challenges | Source(s) |
|---|---|---|---|---|
| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C) | Robust, simple, tolerates air/moisture, chemoselective for fluoropyridine over other aromatics, gram-scale demonstrated. nih.govacs.org | Potential for hydrodefluorination side products. nih.gov | nih.govacs.org |
| Homogeneous Hydrogenation | Rhodium complexes | Highly diastereoselective for all-cis products via a dearomatization-hydrogenation (DAH) process. nih.gov | May require milder conditions and less time than some other methods. nih.gov | nih.govnih.gov |
Stereochemical Aspects and Conformational Analysis of 4 Fluoro 3 Methylpiperidine
Conformational Preferences of Fluorinated Piperidines
Saturated six-membered rings like piperidine (B6355638) typically adopt a chair conformation to minimize angular and torsional strain. dokumen.pub In substituted piperidines, the conformational equilibrium is influenced by the nature and position of the substituents on the ring. osti.gov
A striking feature of fluorinated piperidines is the potential preference for the fluorine atom to adopt an axial position, a counterintuitive finding when considering only steric hindrance. beilstein-journals.orgresearchgate.net This preference is highly dependent on the substitution pattern, the nature of the nitrogen substituent (or its protonation state), and the solvent. nih.govresearchgate.net
Extensive NMR spectroscopy and computational studies have been performed on a variety of fluorinated piperidines to quantify this preference. nih.govnih.gov For many N-protected and protonated 3-fluoropiperidines, a strong preference for the axial conformer is observed. d-nb.info For example, in the protonated form of 3-fluoropiperidine (B1141850) (the HCl salt), the axial conformer is significantly favored. researchgate.netresearchgate.net However, in the case of the 4-fluoropiperidinium salt, the equatorial conformer was observed to be dominant in aqueous solution, despite calculations suggesting the axial form should be more stable. This discrepancy was attributed to the larger molecular dipole moment of the equatorial conformer, which is better stabilized by highly polar solvents. d-nb.info
Research on cis-3-fluoro-4-methylpiperidine derivatives also shows a strong preference for the conformer where the fluorine atom is axial. nih.govresearchgate.net The table below, derived from computational and experimental data, illustrates the free enthalpy differences (ΔG) between equatorial and axial conformers for related fluorinated piperidines. A positive ΔG value indicates a preference for the axial conformer.
| Compound | N-Substituent (R) | Solvent | ΔG (kcal/mol) (Solvent) | ΔG (kcal/mol) (Gas Phase) | Experimental Observation |
|---|---|---|---|---|---|
| 3-Fluoropiperidine | TFA | Chloroform (B151607) | +0.3 | -0.8 | Axial |
| 3-Fluoropiperidine | HCl | Water | +4.8 | +1.8 | Axial |
| 3-Fluoropiperidine | H | Water | +2.9 | -0.4 | Axial |
| 4-Fluoropiperidine | HCl | Water | +1.0 | +3.0 | Equatorial |
| cis-3-Fluoro-4-methylpiperidine | TFA | Chloroform | +0.4 | -1.7 | Axial |
| cis-3-Fluoro-4-methylpiperidine | HCl | Water | +3.9 | +2.3 | Axial |
| cis-3-Fluoro-4-methylpiperidine | H | Water | +3.0 | +1.0 | Axial |
This table presents data for related fluorinated piperidines to infer the behavior of 4-fluoro-3-methylpiperidine. Data sourced from computational and experimental studies. d-nb.inforesearchgate.net
Stereoelectronic Effects in Fluorinated Piperidines
The conformational preferences observed in fluorinated piperidines, particularly the axial-F preference, are primarily driven by underlying stereoelectronic effects rather than simple steric arguments. nih.gov These effects include charge-dipole interactions, hyperconjugation, and anomeric effects. researchgate.netresearchgate.net
In protonated fluorinated piperidines, a significant stabilizing interaction can occur between the positive charge on the nitrogen atom and the electronegative fluorine atom (Cδ+—Fδ-···H-N+). d-nb.infobeilstein-journals.org This electrostatic attraction is most effective when the C-F bond is axial, bringing the fluorine atom into closer proximity to the axial N-H bond in a gauche arrangement. rsc.org This interaction has been identified as a primary reason for the strong axial preference of fluorine in 3-fluoropiperidinium cations. beilstein-journals.orgnih.gov This stabilizing gauche effect can overcome the typical steric preference for an equatorial substituent. beilstein-journals.org
Hyperconjugation, the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, plays a crucial role in stabilizing certain conformations. nih.govresearchgate.net In fluorinated piperidines, two key hyperconjugative interactions contribute to the stability of the axial-fluorine conformer:
σC-H → σ*C-F: Donation of electron density from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond. This interaction, often referred to as the fluorine gauche effect, stabilizes the conformation where the fluorine is in a gauche position relative to the C-H bond, which corresponds to an axial orientation. d-nb.infoacs.org
These delocalization forces are significant contributors to the axial-F preference, particularly in N-trifluoroacetamide (TFA) and unprotected (NH) piperidine analogues. nih.govd-nb.info
The anomeric effect is a stereoelectronic phenomenon, most famously observed in pyranose rings, that describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring heteroatom) to occupy the axial position. researchgate.net This effect is primarily explained by a stabilizing hyperconjugative interaction between the heteroatom's lone pair and the antibonding orbital of the C-substituent bond (nN → σ*C-F). beilstein-journals.orgresearchgate.net
For this specific nN → σ*C-F anomeric interaction to occur, the fluorine atom must be at the C2 or C6 position of the piperidine ring. Therefore, in this compound, a classical anomeric effect involving the nitrogen lone pair is not a factor for the C4-F bond. However, related hyperconjugative interactions, as described in section 3.2.2, are still fundamentally important in determining the molecule's preferred conformation. d-nb.info Computational studies on 2-fluoropiperidine (B570083) show the most pronounced anomeric effect when the fluorine is axial and the N-H bond is equatorial, as this geometry allows for optimal orbital overlap. researchgate.net
Impact of Solvation and Solvent Polarity on Conformational Behavior
The conformational equilibrium of this compound and its derivatives is markedly influenced by the surrounding solvent environment. The polarity of the solvent plays a crucial role in stabilizing different conformers, primarily the chair forms with the fluorine atom in either an axial or equatorial position.
Studies on related fluorinated piperidines have demonstrated a clear correlation between solvent polarity and the preference for the axial fluorine (F-axial) conformation. For instance, in derivatives of 3,5-difluoropiperidine, increasing the solvent polarity from a nonpolar solvent like benzene (B151609) to a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO) leads to a greater preference for the conformer where the fluorine atoms are in the axial position. nih.gov This trend is attributed to the stabilization of the more polar F-axial conformer by the polar solvent. nih.gov The molecular dipole moment is a significant factor; conformers with larger dipole moments are generally better stabilized in polar solvents. d-nb.info
For cis-3-fluoro-4-methylpiperidine, both experimental and computational studies have shown a high preference for the axial conformer across various analogues (TFA-, HCl-, and NH-). nih.govd-nb.inforesearchgate.net While specific data on the solvent-dependent conformational equilibrium of this compound itself is not extensively detailed in the provided context, the principles observed in similar structures are applicable. The stability of the more polar conformer with an axial fluorine is expected to increase with increasing solvent polarity. nih.gov This effect can be significant enough to invert the conformational preference in some fluorinated piperidines when moving from a nonpolar solvent like chloroform to a polar one like DMSO. nih.govd-nb.info
The following table, based on data for related fluorinated piperidines, illustrates the general principle of how solvent polarity can shift conformational equilibria.
Table 1: Illustrative Impact of Solvent Polarity on the Axial Conformer Population of Fluorinated Piperidines
| Compound | Solvent | Dielectric Constant (ε) | Axial Conformer Preference |
|---|---|---|---|
| N-Boc-3,5-difluoropiperidine | Chloroform | 4.81 | Equatorial Favored |
| N-Boc-3,5-difluoropiperidine | DMSO | 46.7 | Axial Favored |
| N-TFA-3,5-difluoropiperidine | Benzene | 2.28 | Axial |
| N-TFA-3,5-difluoropiperidine | Chloroform | 4.81 | Axial |
| N-TFA-3,5-difluoropiperidine | Dichloromethane (B109758) | 8.93 | Axial (Increased) |
| N-TFA-3,5-difluoropiperidine | DMSO | 46.7 | Axial (Strongly Favored) |
This table is illustrative and compiled from findings on related compounds to demonstrate the principle of solvent effects. nih.govd-nb.info
Experimental Techniques for Stereochemical and Conformational Elucidation
The precise three-dimensional structure and conformational preferences of this compound are determined using a combination of powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational behavior of fluorinated piperidines in solution. nih.gov Specifically, the three-bond coupling constant between fluorine-19 and a vicinal proton (³J(¹⁹F,¹H)) is highly sensitive to the dihedral angle between these two nuclei, as described by the Karplus relationship. This allows for the determination of the relative orientation of the fluorine atom on the piperidine ring.
A large ³J(¹⁹F,¹H) value (typically > 30 Hz) is indicative of an anti-periplanar arrangement (dihedral angle of ~180°), which corresponds to an axial orientation of both the fluorine and the coupled proton. nih.govresearchgate.net Conversely, a small coupling constant (typically < 15 Hz) suggests a gauche relationship (dihedral angle of ~60°), which is consistent with an equatorial fluorine. nih.govresearchgate.net
Table 2: Representative ³J(¹⁹F,¹H) Coupling Constants and Inferred Conformation
| Compound Fragment | Conformation | Typical ³J(¹⁹F,¹H) Value (Hz) |
|---|---|---|
| F-axial, H-axial | Anti-periplanar | > 30 |
| F-equatorial, H-axial | Gauche | < 15 |
| F-equatorial, H-equatorial | Gauche | < 15 |
This table provides typical ranges for coupling constants used in conformational analysis of fluorinated cyclohexanes and piperidines. nih.govresearchgate.net
X-ray crystallography provides definitive, high-resolution data on the molecular structure of a compound in the solid state. This technique determines the precise spatial coordinates of each atom, revealing exact bond lengths, bond angles, and torsional angles. For cyclic molecules like this compound, it confirms the ring conformation (e.g., chair, boat, or twist-boat) and the specific orientation (axial or equatorial) of each substituent.
While a specific crystal structure for this compound was not found in the search results, analysis of related fluorinated piperidine derivatives consistently shows a chair conformation in the solid state. vulcanchem.comresearchgate.net For instance, studies on fluorobenzyl-piperidine derivatives reveal well-defined spatial arrangements and conformational preferences in the crystal lattice. X-ray analysis of such compounds also elucidates intermolecular interactions, like hydrogen bonding and crystal packing forces, which stabilize the observed conformation in the solid phase. researchgate.net This solid-state data serves as a crucial benchmark for comparison with computational models and solution-state conformations determined by NMR.
Computational and Mechanistic Studies of 4 Fluoro 3 Methylpiperidine and Analogues
Quantum Chemical Investigations
Quantum chemical investigations provide deep insights into the structural and electronic properties of 4-fluoro-3-methylpiperidine and its analogues. These computational methods are essential for understanding conformational preferences, energetic landscapes, and the nature of intramolecular interactions that govern the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the geometries and energies of molecules due to its favorable balance of accuracy and computational cost. mdpi.com Various functionals and basis sets are employed to model the conformational preferences of fluorinated piperidines.
For instance, a computational study on the conformational preferences of cis-3-fluoro-4-methylpiperidine and its analogues utilized DFT calculations to determine the relative energies of different conformers. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-31G(d) or larger basis set, is crucial for obtaining reliable geometric parameters and energy differences between conformers. mdpi.comresearchgate.netarxiv.org Geometry optimizations are typically performed to locate the minimum energy structures on the potential energy surface. google.com For complex molecules, it is common to start with a lower level of theory for initial optimization, followed by refinement with a more accurate method. mdpi.com The inclusion of dispersion corrections, such as Grimme's D3(BJ) method, is often important for accurately describing noncovalent interactions that can influence conformational energies. google.com
A systematic survey of fluorinated piperidine (B6355638) derivatives has shown that DFT calculations, validated by experimental NMR spectroscopy, can provide a coherent understanding of their structural dynamics. researchgate.net These studies often reveal that the interplay of electrostatic and hyperconjugative interactions can lead to the stabilization of less polar conformers. researchgate.net
Table 1: Comparison of DFT Functionals for Geometry Optimization This is an interactive table. Click on the headers to sort the data.
| Functional | Basis Set | Key Feature | Application |
|---|---|---|---|
| B3LYP | 6-31G(d) | Good balance of accuracy and cost for geometry predictions. mdpi.com | General geometry optimizations of organic molecules. mdpi.com |
| ωB97XD | aug-cc-pVTZ | Good representation of CCSD(T)/CBS results for energetic ordering. researchgate.net | Anomeric effect studies in fluorinated piperidines. researchgate.net |
| M06-2X | 6-31+G(d,p) | Effective for predicting relative energies, especially with a solvent model. mdpi.com | Conformational analysis and energy calculations. mdpi.com |
High-Level Ab Initio Methods (e.g., CCSD(T)) for Energetic Analysis
For highly accurate energetic analysis, high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard". researchgate.net These methods are computationally more demanding than DFT but provide benchmark-quality energies, which are crucial for validating the results of more economical methods.
In the study of anomeric effects in fluorinated piperidines, CCSD(T) calculations with complete basis set (CBS) extrapolation were used to provide reference energies. researchgate.net The results indicated that certain DFT functionals, such as B2PLYP-D and ωB97XD, can reproduce the CCSD(T)/CBS energetic ordering well when paired with appropriate basis sets. researchgate.net The Domain-Based Local Pair-Natural Orbital (DLPNO) approximation to CCSD(T) has made it possible to apply this high-level theory to larger systems, offering a significant reduction in computational cost while maintaining high accuracy. researchgate.netnih.gov
The DLPNO-CCSD(T) method has been validated for calculating reaction enthalpies and barriers with an accuracy of 4 kJ/mol or better. researchgate.net This level of theory is particularly valuable for studying subtle energetic differences between conformers of molecules like this compound, where small energy changes can significantly impact conformational equilibria.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting wavefunctions in terms of localized chemical concepts such as bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It provides a detailed picture of the electronic structure and helps to quantify phenomena like hyperconjugation, which plays a significant role in the conformational preferences of fluorinated piperidines. researchgate.net NPA, a part of the NBO analysis, provides a method for calculating atomic partial charges based on the summation over natural atomic orbitals. uni-muenchen.de
Furthermore, NBO analysis can elucidate the nature of nonclassical hydrogen bonds. For instance, in fluorinated cyclohexanes, which serve as analogues for piperidines, NBO analysis indicated that nonclassical hydrogen bonding between the fluorine atom and diaxial hydrogens significantly contributes to the observed conformational bias. researchgate.net The stability and charge delocalization within the molecule can be further studied by analyzing the interactions between filled (donor) and empty (acceptor) NBOs, with the energetic importance estimated by second-order perturbation theory. uni-muenchen.deresearchgate.net
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of synthetic transformations that lead to this compound and its analogues is crucial for optimizing reaction conditions and developing new synthetic routes.
Pathways of Dearomatization and Hydrogenation
A significant advancement in the synthesis of all-cis-(multi)fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process starting from fluoropyridine precursors. nih.gov This strategy overcomes challenges such as catalyst deactivation and hydrodefluorination that have historically plagued the direct hydrogenation of fluorinated pyridines. nih.gov
The proposed mechanism involves an initial dearomatization of the fluoropyridine, which breaks the aromaticity and forms diene intermediates. springernature.com This step is thought to facilitate the subsequent hydrogenation. springernature.com The use of a rhodium-carbene catalyst in the presence of pinacol (B44631) borane (B79455) (HBpin) and molecular hydrogen has proven effective for this transformation. springernature.com It is crucial that all reagents and solvents are dry, as the hydrolysis of HBpin can deactivate the catalyst. springernature.com This process provides highly diastereoselective access to cis-fluorinated piperidine building blocks. nih.gov
More recently, a palladium-catalyzed hydrogenation method has been developed, which is effective for substrates that are not amenable to rhodium catalysis and can be performed in the presence of air and moisture. mdpi.com In many cases, this method also favors the formation of products with axial fluorine atoms. mdpi.com
Elucidation of Catalytic Cycles (e.g., Pd(II)/(IV), Cu(I)/Cu(II))
The catalytic cycles of transition metals like palladium and copper are central to many synthetic methods for preparing functionalized piperidines.
In palladium catalysis, for reactions such as the 1,2-carboamination of unactivated alkenes, mechanistic studies suggest a pathway involving the oxidative addition of an organohalide to an alkylpalladium(II) intermediate, generating a Pd(IV) species. dokumen.pub The subsequent carbon-carbon reductive elimination from the Pd(IV) center is often the turnover-limiting step. dokumen.pub
Copper catalysis is also prominent, with catalytic cycles often involving Cu(I) and Cu(II) or Cu(I) and Cu(III) oxidation states. For example, in the copper-catalyzed cyanoalkylarylation of activated alkenes, a plausible mechanism involves the generation of a radical which adds to the alkene. beilstein-journals.org A subsequent single-electron transfer (SET) mediated by Cu(II) oxidizes the resulting radical to a carbocation, which then leads to the final product and regenerates the Cu(I) catalyst. beilstein-journals.org Organocopper(III) species are frequently proposed as key intermediates in various copper-catalyzed cross-coupling reactions, although their direct observation can be challenging. researchgate.net The formation of these high-valent copper species can occur through pathways like two-electron oxidative addition to a Cu(I) species. researchgate.net
Analysis of Side Reactions (e.g., Hydrodefluorination)
In the synthesis of fluorinated piperidines, particularly through the hydrogenation of fluoropyridine precursors, a significant and often problematic side reaction is hydrodefluorination. nih.govnih.govacs.orgacs.org This reaction involves the cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of non-fluorinated or less-fluorinated piperidine by-products. mdpi.com
Initial attempts to hydrogenate fluoropyridines using various catalysts known for arene hydrogenation were often met with challenges such as catalyst poisoning and uncontrolled hydrodefluorination. nih.gov Mechanistic investigations suggest that this undesired reaction does not typically occur on the aromatic fluoropyridine itself but rather on dearomatized intermediates formed during the reaction sequence. nih.govacs.org For instance, in dearomatization-hydrogenation (DAH) processes, traces of proposed borylated-dearomatized intermediates can be observed, and it is these species that are susceptible to hydrodefluorination before the final hydrogenation step. nih.gov
Several strategies have been explored to mitigate this side reaction. In some cases, using an excess of a reagent like pinacol borane was found to reduce the amount of the hydrodefluorinated side-product. nih.gov The development of specific catalytic systems has also been a key focus. For example, a combination of Pd(OH)₂ on carbon with aqueous HCl in methanol (B129727) proved to be a suitable system for the hydrogenation of some fluorinated pyridines, though hydrodefluorination was not completely suppressed. nih.govacs.org The choice of catalyst can be critical; for instance, a second-generation Rh-CAAC catalyst proved optimal in a DAH process for minimizing side reactions. scientificupdate.com While the beneficial role of additives like Brønsted acids on the primary hydrogenation reaction has been studied, their precise influence on the competing hydrodefluorination reaction remains an area of ongoing investigation. nih.govacs.org
The propensity for hydrodefluorination can also be dependent on the substitution pattern of the fluoropyridine. For example, while 3-fluoropyridine (B146971) derivatives can often be successfully hydrogenated, 2- and 4-fluoropyridine (B1266222) substrates are more prone to yielding hydrodefluorinated products as the major species, likely due to the electronic instability of the fluorinated intermediates. nih.gov
Theoretical Analysis of Fluorinating Reagents and Their Activity
The reactivity of fluorinating reagents is a critical parameter in the synthesis of organofluorine compounds, and computational studies have provided significant insights into their activity. nih.govresearchgate.net Theoretical analyses, often employing Density Functional Theory (DFT), have been instrumental in developing quantitative scales to predict and compare the fluorinating power of various reagents. acs.orgresearchgate.net
A key concept in quantifying the strength of electrophilic N-F reagents is the Fluorine Plus Detachment (FPD) value, which corresponds to the heterolysis energy of the N-F bond. acs.org A comprehensive database of FPD values has been computationally generated for a wide range of N-F reagents in common solvents like dichloromethane (B109758) and acetonitrile. acs.org These values provide a quantitative guide to the fluorinating strength, allowing for the rational selection of a reagent for a specific transformation and minimizing side reactions. acs.orgbeilstein-journals.org For example, less reactive substrates may require a more powerful reagent, while a milder reagent can be used for more reactive substrates. beilstein-journals.org
N-F fluorinating reagents are broadly classified into neutral and ionic (or cationic) types. rsc.org The reactivity of these reagents can be finely tuned by modifying their chemical structure, such as by introducing electron-withdrawing or -donating substituents. researchgate.netnih.gov For instance, in N-fluoropyridinium salts, the fluorinating power is enhanced as the electronegativity of substituents on the pyridine (B92270) ring increases. beilstein-journals.org Computational studies on substituted N-fluoropyridinium salts have shown that the energy barrier of the fluorination reaction is significantly affected by the nature and position of the substituent, with dinitro-substituted salts being among the most reactive. researchgate.net
The table below presents a selection of common electrophilic N-F fluorinating reagents, categorized by their structural type. Their reactivity is influenced by the factors discussed above.
| Reagent Class | Specific Examples | General Reactivity Trend |
| Neutral Reagents | N-Fluorosulfonamides, N-Fluorobis(trifluoromethyl)sulfonylamine (NFSI), Perfluoro-N-fluoropiperidine | Generally milder than ionic reagents. |
| Ionic (Cationic) Reagents | N-Fluoropyridinium salts, N-Fluoroquinuclidinium salts, Selectfluor™ | Reactivity can be tuned by substituents; often more powerful than neutral reagents. beilstein-journals.org |
Kinetic studies, often complemented by computational analysis, have been used to construct experimentally-determined reactivity scales. nih.gov These scales, which can span several orders of magnitude, correlate the reaction rates of a series of N-F reagents with a standard nucleophile, providing a practical measure of their relative fluorinating ability. nih.govresearchgate.net Such analyses confirm that reagents like Selectfluor™ and various N-fluoropyridinium salts are highly effective electrophilic fluorinating agents. nih.gov
Computational Insights into Bond Anomalies in Fluorinated Amines
Computational chemistry has been crucial in identifying and explaining peculiar bonding phenomena in fluorinated amines, specifically the occurrence of bond anomalies. acs.orgsmu.edu A bond anomaly describes a situation that defies the conventional chemical wisdom where a shorter bond is expected to be a stronger bond. smu.edu In certain N-fluoroamines, computational studies have revealed a reverse relationship: a bond can become shorter yet weaker. acs.orgacs.org
These investigations typically utilize high-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)), to calculate molecular geometries and, importantly, local vibrational stretching force constants. acs.orgsmu.edu The local stretching force constant serves as a direct and reliable measure of the intrinsic strength of a chemical bond, avoiding the ambiguities of other descriptors like bond dissociation energy, which includes effects from fragment reorganization. acs.orgsmu.edu
The primary cause of bond anomalies in fluorinated amines is the interplay of at least two opposing electronic effects:
Bond Shortening/Strengthening Effect: The high electronegativity of fluorine leads to electron withdrawal from the nitrogen atom. This removal of electron density from antibonding or weakly bonding orbitals and the resulting increase in the effective nuclear charge of the bonded atoms cause a contraction of the N-F bond. smu.edu
Bond Weakening Effect: Repulsion between the electron lone pairs on the nitrogen and fluorine atoms weakens the N-F bond. This lone pair-lone pair (lp-lp) repulsion is a significant destabilizing factor. acs.orgsmu.edu
A bond anomaly emerges when the bond-shortening effect, driven by electron withdrawal, dominates over any bond-lengthening tendencies, while the bond-weakening effect, driven by lone pair repulsion, simultaneously reduces the intrinsic bond strength (as measured by the local force constant). acs.org These anomalies can be "hidden," meaning they are disguised by a complex interplay of electronic factors but can be uncovered through detailed computational analysis. acs.org
Studies have investigated series of molecules like fluoro amines, methyl fluoro amines, and fluoro amine oxides, where direct or hidden bond anomalies involving the N-F bond have been consistently detected. acs.orgsmu.edu The table below summarizes the key computational findings related to these anomalies.
| Computational Method/Concept | Insight Provided | Reference |
| Local Stretching Force Constants | Provides a direct, intrinsic measure of bond strength, revealing cases where shorter bonds have lower force constants (i.e., are weaker). | acs.orgsmu.edu |
| Analysis of Electronic Effects | Deconvolutes the competing effects of electron withdrawal (bond shortening) and lone pair repulsion (bond weakening). | acs.orgsmu.edu |
| Coupled-Cluster Theory (CCSD(T)) | Offers high-accuracy calculations of molecular properties necessary to reliably identify and quantify bond anomalies. | acs.orgsmu.edu |
These computational insights are fundamental to a modern understanding of chemical bonding, demonstrating that the simple correlation between bond length and bond strength is not universally applicable and highlighting the complex electronic interactions that govern molecular structure and stability in fluorinated systems. smu.edu
Applications of 4 Fluoro 3 Methylpiperidine and Its Derivatives As Synthetic Intermediates
Role as Versatile Building Blocks in Organic Synthesis
The inherent structural features of 4-fluoro-3-methylpiperidine, including its defined stereochemistry and the presence of a fluorine atom, make it an attractive starting material for the synthesis of diverse and complex organic molecules.
Construction of Complex Fluorinated Heterocyclic Scaffolds
Fluorinated piperidines are crucial building blocks in the creation of more complex heterocyclic systems. A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process allows for the synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov This method provides a direct route to these valuable scaffolds, which can be further elaborated into more intricate molecular structures. nih.gov The resulting fluorinated piperidines, with their defined axial or equatorial orientation of the fluorine substituent, are then utilized in the preparation of various drug analogues. nih.gov
Preparation of Fluorinated Amino Acid Derivatives
While direct synthesis of fluorinated amino acid derivatives from this compound is not extensively documented, the broader class of fluorinated piperidines serves as important precursors for these valuable compounds. The synthesis of fluorinated amino acids is a significant area of research, as their incorporation into peptides and proteins can enhance stability and biological activity. princeton.edursc.orgrsc.org General strategies for producing fluorinated amino acids often involve the use of fluorinated building blocks, which can include derivatives of fluorinated piperidines. rsc.org
Integration into Bioactive Molecules
The this compound scaffold is a key component in the development of a variety of bioactive molecules, including analogues of existing drugs and novel ligands for important biological targets.
Precursors for Fluorinated Drug Analogues
Fluorinated piperidine (B6355638) derivatives are instrumental in the synthesis of fluorinated analogues of commercially available drugs. nih.gov The introduction of fluorine can significantly alter a drug's metabolic stability, lipophilicity, and binding affinity. mdpi.com For instance, monofluorinated and difluorinated analogues of drugs like Melperone, Diphenidol, Dyclonine, Eperisone, Cycrimine, and Cloperastine have been successfully prepared using fluorinated piperidine hydrochloride derivatives as starting materials. nih.gov This highlights the utility of fluorinated piperidines in modifying existing therapeutic agents to improve their pharmacological profiles. nih.gov The use of halogenated 4-anilinopiperidine precursors, including those with fluorine substitutions, has also been noted in the synthesis of fentanyl analogues. federalregister.gov
Components in Ligands for Biological Targets (e.g., Serotonin (B10506) Transporter, CGRP Receptor)
Fluorinated piperidine derivatives have been investigated as key components in ligands for various biological targets.
Serotonin Transporter: Derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been synthesized and evaluated as high-affinity ligands for the serotonin transporter (SERT). nih.govresearchgate.netoup.com The affinity of these compounds for SERT was found to be comparable to that of the well-known antidepressant, fluoxetine, with Ki values ranging from 2 to 400 nM. nih.gov These findings suggest that the fluorinated piperidine scaffold is a promising framework for the development of new antidepressant agents. nih.govresearchgate.netoup.com
CGRP Receptor: A practical and efficient enantioselective synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist has been developed, which features a syn-1,2-amino-fluoropiperidine as a key structural component. researchgate.net This highlights the importance of fluorinated piperidine derivatives in the design of novel treatments for conditions such as migraine, where CGRP plays a significant role. nih.govnih.gov The synthesis of this crucial pharmacophore was achieved through methods such as Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide and dynamic kinetic asymmetric transamination of a ketone. researchgate.netscientificupdate.com
Intermediates for Kinase Inhibitors (e.g., ALK Inhibitors)
Anaplastic lymphoma kinase (ALK) has been identified as a key molecular target in several types of cancer, leading to the development of numerous ALK tyrosine kinase inhibitors (TKIs). nih.govmdpi.comfrontiersin.orgclinpgx.org While direct evidence for the use of this compound in the synthesis of ALK inhibitors is not prominent in the reviewed literature, the broader class of fluorinated building blocks is recognized for its importance in drug design, including for kinase inhibitors. nih.gov The strategic placement of fluorine atoms can influence the binding affinity and selectivity of these inhibitors.
Development of Conformationally Restricted Systems for Molecular Design
Understanding the conformational behavior of cyclic molecules is fundamental to rational molecular design. nih.gov this compound is an important building block for creating conformationally restricted systems, which are molecular scaffolds designed to have limited flexibility. By locking a molecule into a specific three-dimensional shape, chemists can enhance its binding affinity and selectivity for a biological target. thieme-connect.com
The substitution of hydrogen with fluorine on the piperidine ring significantly alters its conformational preferences. nih.gov Research on cis-3-fluoro-4-methylpiperidine and its derivatives has shown a strong preference for a chair conformation where the fluorine atom occupies an axial position. d-nb.inforesearchgate.net This preference is influenced by a combination of factors, including electrostatic interactions (such as charge-dipole forces), hyperconjugation, steric repulsion, and the polarity of the surrounding solvent. nih.govd-nb.info
A systematic analysis using NMR spectroscopy and computational studies has quantified these conformational preferences. nih.gov For example, in the trifluoroacetamide (B147638) (TFA) protected form of cis-3-fluoro-4-methylpiperidine, the conformer with the axial fluorine is favored. This axial preference is a key feature that can be exploited in molecular design to create rigid structures. nih.govnih.gov By using this scaffold, researchers can design molecules that present their functional groups to a biological target in a well-defined and predictable orientation.
The table below presents data from computational and experimental studies on the conformational preferences of cis-3-fluoro-4-methylpiperidine and its analogues. The values represent the difference in free energy (ΔG) between the equatorial and axial conformers, indicating the stability of one form over the other. d-nb.infonih.gov
| Compound Derivative | Solvent | ΔG (kcal/mol) in Solution | ΔG (kcal/mol) in Gas Phase | Observed Preference |
|---|---|---|---|---|
| cis-3-fluoro-4-methylpiperidine (TFA-protected) | Chloroform (B151607) | +1.2 | +0.4 | Axial Fluorine |
| cis-3-fluoro-4-methylpiperidine (HCl salt) | Water | +2.2 | +1.7 | Axial Fluorine |
| cis-3-fluoro-4-methylpiperidine (NH-form) | Water | +1.3 | +0.6 | Axial Fluorine |
Data derived from computational and experimental studies. A positive ΔG value indicates that the axial conformer is more stable than the equatorial one. d-nb.infonih.gov
Utility in Agrochemical and Materials Science Research
Both piperidine structures and fluorine substituents are independently recognized as indispensable components in the development of modern agrochemicals and materials. nih.govscientificupdate.com Consequently, the incorporation of fluorine into piperidine scaffolds, such as in this compound, represents a promising strategy for creating novel molecules in these fields. nih.govacs.orgnih.gov
In agrochemical research, piperidine derivatives are utilized in the development of fungicides, insecticides, and herbicides. ijnrd.orgrhhz.net For instance, the natural product piperine, which contains a piperidine ring, and its synthetic derivatives have been investigated for their potent insecticidal properties against various agricultural pests. frontiersin.orgnih.gov The introduction of fluorine into such scaffolds can enhance metabolic stability and modify the biological activity of the resulting compounds. Therefore, this compound serves as a valuable starting material for the synthesis of new pesticide candidates with potentially improved efficacy and environmental profiles.
In the field of materials science, fluorinated compounds are valued for their unique physical properties. One area of application for fluorinated piperidines is in the synthesis of fluorinated ionic liquids (FILs). nih.gov These materials are gaining attention for their distinct properties, such as thermal stability and specific solubility characteristics. nih.govresearchgate.net Fluorinated piperidine building blocks can be used as precursors to create novel ionic liquids, expanding the range of available materials for various technological applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
